molecular formula C8H5Cl2NO3 B1365130 1-(2,6-Dichloro-3-nitrophenyl)ethanone CAS No. 223785-76-0

1-(2,6-Dichloro-3-nitrophenyl)ethanone

Cat. No.: B1365130
CAS No.: 223785-76-0
M. Wt: 234.03 g/mol
InChI Key: NAMVLFOWONWZFY-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Cl2NO3. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichloro-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 2,6-dichloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The starting material, 2,6-dichloroacetophenone, is subjected to nitration under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, appropriate solvents, and sometimes a base to facilitate the reaction.

    Oxidation: Potassium permanganate, acidic or basic conditions depending on the desired product.

Major Products Formed

    Reduction: 1-(2,6-Dichloro-3-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2,6-Dichloro-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2,6-Dichloro-3-nitrophenyl)ethanone is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroacetophenone: Lacks the chlorine atoms, affecting its reactivity and applications.

    2,6-Dichloro-4-nitrophenol: Contains a hydroxyl group instead of an ethanone group, leading to different chemical properties.

Uniqueness

1-(2,6-Dichloro-3-nitrophenyl)ethanone is unique due to the combination of its functional groups, which confer specific reactivity patterns and applications. The presence of both chlorine atoms and a nitro group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2,6-dichloro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVLFOWONWZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438595
Record name 2',6'-DICHLORO-3'-NITROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223785-76-0
Record name 2',6'-DICHLORO-3'-NITROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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